1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate
Description
Properties
IUPAC Name |
1-[[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylbenzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.C2H2O4/c1-17-24-22-6-4-5-7-23(22)26(17)16-18-8-10-25(11-9-18)15-19-12-20(27-2)14-21(13-19)28-3;3-1(4)2(5)6/h4-7,12-14,18H,8-11,15-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNWVVSZPQCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 1-[[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylbenzimidazole;oxalic acid, is a novel molecule with potential therapeutic applications. Similar compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the growth of bacteria.
Biological Activity
The compound 1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate is a novel heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Piperidine ring : Known for its role in various pharmacological activities.
- Dimethoxybenzyl group : Imparts specific chemical properties that enhance biological interactions.
- Benzo[d]imidazole moiety : Associated with a wide range of biological activities including anti-cancer and anti-inflammatory effects.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer progression. For instance, studies have demonstrated that similar imidazole-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
2. Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial effects. The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various bacterial strains. For example, compounds with similar piperidinyl and imidazole structures have shown activity against Staphylococcus aureus and Escherichia coli .
| Compound | Zone of Inhibition (mm) |
|---|---|
| Test Compound | 20 (E. coli) |
| Reference Drug (Ciprofloxacin) | 28 (E. coli) |
3. Anti-inflammatory Effects
The imidazole ring has been linked to anti-inflammatory activities. Compounds with this structure can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response . This suggests that our compound may also exhibit similar properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Interaction with various receptors including those involved in neurotransmission and immune response.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Study : A study on imidazole derivatives showed that modifications on the benzyl group significantly altered cytotoxicity against cancer cell lines, indicating the importance of structural variations .
- Antimicrobial Assessment : Research evaluating the antimicrobial properties of piperidine derivatives found notable activity against gram-positive and gram-negative bacteria, reinforcing the potential of our compound in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-Benzimidazole Scaffolds
Compound 12 (1-(1-((5-Methoxy-1H-indol-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one oxalate):
- Structural Differences : Replaces the 3,5-dimethoxybenzyl group with a 5-methoxyindole moiety.
- Functional Implications : The indole group may enhance dopamine D2 receptor antagonism due to its planar aromatic system, as seen in selective D2 antagonists .
- Oxalate Salt : Shared with the target compound, suggesting similar solubility and stability profiles .
Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one):
- Structural Differences : Uses an imidazolidin-2-one core instead of benzimidazole and a 3,4-dimethoxybenzyl substituent.
- Functional Implications : Demonstrated potent acetylcholinesterase (AChE) inhibition for Alzheimer’s disease, highlighting the importance of methoxy positioning (3,4 vs. 3,5) in modulating enzyme affinity .
Counterion Effects
- Oxalate vs. Hydrochloride Salts : Oxalate salts (target compound and Compound 12) are less hygroscopic than hydrochlorides, enhancing shelf stability. However, hydrochloride salts may offer faster dissolution rates in vivo .
Table: Key Structural and Functional Comparisons
Research Findings and Inferences
- Antimicrobial Potential: Benzo[d]imidazole derivatives (e.g., ) exhibit broad antimicrobial activity, suggesting the target compound may share this profile, though specific data are lacking .
- Metabolic Stability : The 2-methyl group on the benzimidazole core may confer resistance to hepatic oxidation, a common issue with similar compounds .
Q & A
Basic: What are the key synthetic steps for preparing 1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Piperidine Functionalization : React 3,5-dimethoxybenzyl chloride with piperidin-4-ylmethanol to form the 3,5-dimethoxybenzyl-piperidine intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Benzimidazole Coupling : Condense 2-methylbenzimidazole with the piperidine intermediate using a coupling agent (e.g., EDC/HOBt) in dry DMF under nitrogen. Monitor by TLC .
Salt Formation : Treat the free base with oxalic acid in ethanol to precipitate the oxalate salt. Confirm stoichiometry via elemental analysis .
Key Validation : Intermediate and final product structures are confirmed by (e.g., methoxy protons at δ 3.75–3.80 ppm) and mass spectrometry (expected [M+H] ~478.6 g/mol) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- and : Identify methoxy groups (δ 3.75–3.80 ppm for ; δ 55–60 ppm for ), aromatic protons (δ 6.3–7.5 ppm), and piperidine methylene signals (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm C=O (oxalate, ~1700 cm) and C-N (benzimidazole, ~1250 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~478.6 g/mol for the free base) .
Advanced: How can in silico modeling predict this compound’s drug-likeness and pharmacokinetics?
Methodological Answer:
- Lipinski’s Rule Analysis : Use Molinspiration or SwissADME to calculate:
- Molecular weight (<500 Da), H-bond donors (<5), H-bond acceptors (<10), and logP (<5) .
- Example: For the free base, MW = 478.6, logP ~3.2 (predicted), TPSA ~75 Å (indicating moderate oral bioavailability) .
- ADMET Prediction : Tools like pkCSM estimate intestinal absorption (~75%) and cytochrome P450 inhibition (e.g., CYP3A4). Adjust substituents (e.g., methoxy groups) to reduce metabolic instability .
Advanced: How can researchers resolve contradictions in biological activity data for benzimidazole derivatives?
Methodological Answer:
- Comparative Assays : Test the compound alongside analogs (e.g., replacing 3,5-dimethoxybenzyl with 4-fluorobenzyl) in standardized antiproliferative assays (e.g., MTT on HeLa cells) .
- Dose-Response Analysis : Calculate IC values across multiple replicates to assess potency variability .
- Structural Confirmation : Re-characterize disputed batches via to rule out synthetic impurities .
Advanced: What methodologies evaluate the oxalate salt’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation by HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermogravimetric Analysis (TGA) : Assess dehydration or decomposition at 25–300°C .
- Kinetic Modeling : Fit degradation data to first-order kinetics to estimate shelf-life (t) .
Advanced: How does the 3,5-dimethoxybenzyl group influence receptor binding in molecular docking studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., EGFR or tubulin). The methoxy groups form hydrogen bonds with Thr766 (EGFR) or Asp251 (tubulin), enhancing affinity .
- Comparative Analysis : Remove the 3,5-dimethoxy groups in silico; observe a 2–3-fold reduction in binding energy (ΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
